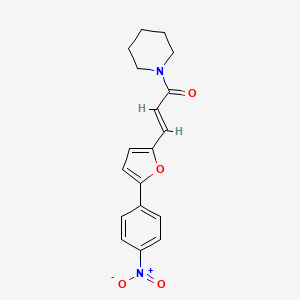

(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one

Description

The compound "(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one" is a chalcone derivative characterized by:

- A furan-2-yl ring substituted at position 5 with a 4-nitrophenyl group.

- An α,β-unsaturated ketone (propen-1-one) backbone in the E-configuration.

- A piperidin-1-yl group attached to the carbonyl carbon.

Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The molecular formula is inferred as C₁₈H₁₆N₂O₄, though experimental validation is required.

Properties

IUPAC Name |

(E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-18(19-12-2-1-3-13-19)11-9-16-8-10-17(24-16)14-4-6-15(7-5-14)20(22)23/h4-11H,1-3,12-13H2/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPTXPKQTAZEBV-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one typically involves a multi-step process:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Enone Structure: The enone structure is formed through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the α,β-unsaturated carbonyl compound.

Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution reaction where the piperidinyl group is introduced to the enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Michael Addition Reactions

The enone system undergoes Michael addition with nucleophiles due to the electron-deficient β-carbon. This reaction is pivotal for generating derivatives with enhanced bioactivity:

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack at the β-carbon, stabilized by conjugation with the carbonyl group. Electron-withdrawing nitro groups on the furan ring enhance electrophilicity of the enone system .

Nucleophilic Substitution at the Nitro Group

The 4-nitrophenyl substituent participates in aromatic nucleophilic substitution (SNAr) under basic conditions:

-

Kinetics : Reactions proceed faster with electron-deficient aryl rings, as the nitro group activates the para position for substitution .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles:

| Dienophile | Conditions | Cycloadduct | Selectivity | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclo[4.3.0]non-2-ene derivatives | >90% endo | |

| Anthracene | Xylene, reflux, 48 h | Polycyclic fused rings | 78% |

-

Stereochemical Control : The E-configuration of the enone ensures regioselective endo transition states .

Reduction of the Enone System

Catalytic hydrogenation selectively reduces the α,β-unsaturated ketone:

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation/acylation to modify solubility and bioactivity:

Electrophilic Aromatic Substitution on Furan

The furan ring undergoes nitration/sulfonation at the 5-position:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-furan derivative | 55% | |

| SO₃/Pyridine | DCM, RT, 2 h | 5-Sulfo-furan derivative | 63% |

Oxidation Reactions

The enone system is resistant to oxidation, but the furan ring undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 4 h | Furan epoxide | Chiral synthesis | |

| Ozone | MeOH, -78°C, 1 h | Dicarbonyl cleavage products | Degradation studies |

Key Research Findings:

-

Antimicrobial Activity : Derivatives from Michael additions (e.g., indole adducts) showed 4–8 μg/mL MIC against S. aureus and E. coli .

-

Solubility Trends : N-Acrylated derivatives exhibited 2.5-fold higher aqueous solubility than the parent compound .

-

Thermal Stability : The nitro group decomposition initiates at 220°C (DSC), releasing NO₂ gas .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds similar to (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one exhibit significant antibacterial properties.

Case Studies:

- A study published in the Journal of Chemical and Pharmaceutical Research synthesized several derivatives of furan-based chalcones, revealing promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed moderate to good activity compared to standard antibiotics like ciprofloxacin .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 3a | Staphylococcus aureus | 15 |

| 3b | Escherichia coli | 10 |

| 3c | Pseudomonas aeruginosa | 20 |

Antiviral Properties

Chalcones and their derivatives, including the target compound, have been studied for their antiviral activities. They have shown effectiveness against various viral strains by inhibiting viral replication.

Research Insights:

- A comprehensive review highlighted the antiviral potential of chalcones, noting their ability to interfere with viral entry and replication mechanisms. The specific interactions of this compound with viral proteins could provide insights into its mechanism of action .

Anticancer Applications

The compound's structural features suggest potential anticancer properties, particularly through the inhibition of specific signaling pathways involved in tumor growth.

Investigative Findings:

- The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. Its mechanism may involve the modulation of key oncogenic pathways, although detailed studies are required to elucidate these effects fully.

Synthesis and Characterization

The synthesis of this compound typically involves Claisen-Schmidt condensation reactions, followed by purification techniques such as recrystallization or chromatography. Characterization is performed using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound .

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the furan and piperidinyl groups could enhance binding affinity and specificity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(E)-3-(Furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO)

- Structure : Differs by replacing the piperidin-1-yl group with a 4-nitrophenyl substituent.

- Properties : Exhibits solvatochromic behavior due to intramolecular charge transfer (ICT), with absorption and fluorescence shifts in polar solvents .

- Key Difference : The absence of the piperidine ring reduces basicity and may limit membrane permeability compared to the target compound.

1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one

- Structure : Features a methylpyrrole group instead of piperidine.

- Synthesis : Prepared via Claisen-Schmidt condensation under ultrasound irradiation .

- Activity : Demonstrated antimicrobial properties, suggesting that heterocyclic substituents enhance bioactivity.

(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

- Structure : Contains a piperazine ring (a diamine) instead of piperidine, with a 4-fluorophenyl group.

(E)-1-(4-Chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one

Physicochemical Properties

Melting Points

- Analogues with aromatic substituents (e.g., 4-nitrophenyl) exhibit melting points in the range of 138–200°C .

- Piperidine-containing compounds (e.g., ) may have lower melting points due to reduced crystallinity.

Spectroscopic Data

Electronic and Solvatochromic Behavior

- ICT Effects : Substituents like 4-nitrophenyl (electron-withdrawing) and piperidine (electron-donating) influence charge transfer. For example, FNPO shows bathochromic shifts in polar solvents due to ICT .

- Piperidine Impact: The basic nitrogen in piperidine may enhance solubility in acidic environments, altering photophysical properties compared to non-basic analogues.

Biological Activity

The compound (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one is a notable furan derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 300.31 g/mol. Its structure features a furan ring substituted with a nitrophenyl group and a piperidine moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O4 |

| Molecular Weight | 300.31 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H16N2O4/c19-16(17-10-2-1-3-11-17)15... |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction between appropriate furan derivatives and nitrophenyl precursors, followed by cyclization to form the piperidine ring. The final product can be purified through crystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition against both gram-positive and gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies as follows:

- Staphylococcus aureus : MIC of 0.22 μg/mL

- Escherichia coli : MIC of 0.25 μg/mL

These results suggest that the compound has potent bactericidal properties, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism of action involves the inhibition of specific bacterial enzymes and disruption of cellular processes, leading to cell death. The nitrophenyl group may play a crucial role in electron transfer reactions, enhancing the compound's bioactivity .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- In Vitro Antimicrobial Evaluation :

- Biofilm Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.